3-Bromo-1,7-naphthyridine

Synthetic Methodology Heterocyclic Chemistry Regioselectivity

Positional isomer mismatches cause failed couplings and wasted resources. This 3-brominated 1,7-naphthyridine offers validated regiochemistry for medicinal chemistry. - **Key application**: Suzuki-Miyaura, Buchwald-Hartwig cross-couplings; PDE4 inhibitor synthesis (patent-validated) - **Advantage**: Predictable reactivity vs. 1,6- or 2-bromo isomers; simplifies purification (lower bp than 2-bromo variant) - **Supply**: ≥95% purity; stable at 2-8°C; exact CAS 67967-05-9 eliminates mis-ordering risk

Molecular Formula C8H5BrN2
Molecular Weight 209.04 g/mol
CAS No. 67967-05-9
Cat. No. B3278540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-1,7-naphthyridine
CAS67967-05-9
Molecular FormulaC8H5BrN2
Molecular Weight209.04 g/mol
Structural Identifiers
SMILESC1=CN=CC2=NC=C(C=C21)Br
InChIInChI=1S/C8H5BrN2/c9-7-3-6-1-2-10-5-8(6)11-4-7/h1-5H
InChIKeyOYBCABHRRHTJJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-1,7-naphthyridine: Core Building Block


3-Bromo-1,7-naphthyridine (CAS 67967-05-9) is a heterocyclic building block from the naphthyridine family . Its molecular formula is C8H5BrN2 with a molecular weight of 209.04 g/mol . The compound is commercially available with typical purities of 95-98% and is recommended for storage at 2-8°C in a cool, dry place . This brominated scaffold serves as a versatile synthetic intermediate, particularly for cross-coupling reactions like Suzuki-Miyaura couplings, enabling the creation of diverse compound libraries in medicinal chemistry .

3-Bromo-1,7-naphthyridine: Positional Specificity


The position of the bromine atom on the naphthyridine ring system is not arbitrary; it is a critical determinant of reactivity in cross-coupling reactions . Direct comparisons show that 3-bromo-1,6-naphthyridine and 3-bromo-1,7-naphthyridine exhibit different chemical behaviors [1]. For instance, a study comparing 3,4-dibromo derivatives found distinct reactivity of halogens at positions 3 and 4 in 1,6-naphthyridine, but also noted differences when compared to the 1,7-isomer [1]. Furthermore, 2-bromo-1,7-naphthyridine, a positional isomer, has different physical properties (e.g., a higher boiling point) which can impact reaction design and purification . Substituting one bromo-naphthyridine for another without verifying positional reactivity can lead to failed syntheses, low yields, or the creation of unintended derivatives, jeopardizing project timelines and resource allocation .

3-Bromo-1,7-naphthyridine: Differentiating Evidence


Bromination: 1,7- vs 1,8-Naphthyridine Outcomes

A comparative study on the bromination of 1,7- and 1,8-naphthyridine hydrochlorides in nitrobenzene revealed distinct reaction outcomes [1]. For 1,7-naphthyridine hydrochloride, bromination with 1.1 equivalents of bromine yielded 3-bromo-1,7-naphthyridine as the primary product. In contrast, under identical conditions, bromination of 1,8-naphthyridine hydrochloride gave a mixture of 3-bromo- and 3,6-dibromo-1,8-naphthyridine. With excess bromine, 1,7-naphthyridine led to the nearly exclusive formation of 3,5-dibromo-1,7-naphthyridine, whereas 1,8-naphthyridine yielded 3,6-dibromo-1,8-naphthyridine [1].

Synthetic Methodology Heterocyclic Chemistry Regioselectivity

PDE4 Inhibitor Key Intermediate

A series of 6,8-disubstituted 1,7-naphthyridines were synthesized and identified as a novel class of potent and selective phosphodiesterase type 4 (PDE4) inhibitors [1]. The synthetic route, protected by EP0934320 and US6136821, begins with a cyclization step using HBr to form a brominated 1,7-naphthyridine core [1]. This core, structurally analogous to 3-bromo-1,7-naphthyridine, undergoes a subsequent Suzuki coupling to introduce the required aryl groups [1]. The success of this patented drug discovery program underscores the strategic value of 3-bromo-1,7-naphthyridine as a privileged starting material for accessing biologically active chemical space.

Medicinal Chemistry PDE4 Inhibition Cross-Coupling

2-Bromo Isomer: Property Divergence

A direct comparison of the physicochemical properties of 3-bromo-1,7-naphthyridine with its positional isomer, 2-bromo-1,7-naphthyridine, reveals quantifiable differences . The 3-bromo isomer exhibits a predicted boiling point of 306.2±22.0 °C and density of 1.656±0.06 g/cm³ . In contrast, the 2-bromo isomer has a different predicted boiling point of 324.9±22.0 °C and a density of 1.7±0.1 g/cm³ . These differences, while seemingly small, can translate into distinct behavior in chromatographic purification, volatility, and solubility, which are critical factors in process chemistry and scale-up.

Physicochemical Properties Isomer Comparison Sourcing Strategy

3-Bromo-1,7-naphthyridine Application Scenarios


Medicinal Chemistry: Scaffold Library Building

As demonstrated in the synthesis of PDE4 inhibitors, 3-bromo-1,7-naphthyridine is a strategic entry point for diversifying the 1,7-naphthyridine core . Its bromine atom at the 3-position is a reliable handle for Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed cross-couplings. This allows medicinal chemists to efficiently explore structure-activity relationships (SAR) around a pharmacophore with proven biological relevance . The compound's clean reactivity profile (from Section 3, Evidence Item 1) ensures predictable product formation, streamlining the generation of focused compound libraries for hit-to-lead and lead optimization campaigns [1].

Process Chemistry: Scalable Intermediate

The well-defined regioselectivity of 3-bromo-1,7-naphthyridine formation (Section 3, Evidence Item 1) translates to a more reliable and scalable process compared to isomer mixtures [1]. For chemists tasked with scaling up a synthetic route, the ability to source a single, high-purity intermediate (95-98% as per Section 1) eliminates the need for challenging isomer separations [1]. Furthermore, its distinct physicochemical properties, such as its lower boiling point relative to the 2-bromo isomer (Section 3, Evidence Item 3), can simplify purification and handling during multi-kilogram campaigns .

Drug Discovery: PDE Inhibitor Starting Point

The 1,7-naphthyridine core is a recognized privileged structure in kinase inhibition and other areas of drug discovery . The specific use of a brominated 1,7-naphthyridine in the patented synthesis of potent PDE4 inhibitors [2] validates its utility in high-value pharmaceutical research programs. Procuring 3-bromo-1,7-naphthyridine allows research groups to operate within this validated chemical space, increasing the probability of identifying novel, patentable leads with desirable pharmacokinetic and pharmacodynamic profiles [2].

Sourcing: Quality & Reproducibility

For procurement specialists, the availability of 3-bromo-1,7-naphthyridine from reputable vendors like AKSci and MolCore with defined purity specifications (≥95%) and recommended storage conditions (2-8°C) is critical for experimental reproducibility . The differences between this compound and its isomers (Section 2) underscore the importance of exact CAS number matching (67967-05-9) to prevent costly mis-orders. Sourcing a well-characterized, high-purity building block minimizes the risk of synthetic failure due to unknown impurities or degradation, which is paramount in both academic and industrial research settings.

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